molecular formula C15H27N3O2 B7882638 Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone

Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone

Cat. No.: B7882638
M. Wt: 281.39 g/mol
InChI Key: WDRCEKCBFAZFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone typically involves multiple steps, starting with the formation of the morpholine and piperidine rings. One common approach is the reaction of morpholine with piperidine derivatives under controlled conditions, often using a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of small molecules with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Morpholine derivatives

  • Other cyclic amines

Uniqueness: Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone stands out due to its dual-ring structure, which provides unique chemical properties compared to simpler derivatives. This complexity allows for a wider range of applications and interactions in various scientific fields.

Properties

IUPAC Name

morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c19-15(18-9-11-20-12-10-18)13-3-7-17(8-4-13)14-1-5-16-6-2-14/h13-14,16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRCEKCBFAZFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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